

# Potential research applications of 1-Acetylpiridine-4-carbaldehyde

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## Compound of Interest

Compound Name: 1-Acetylpiridine-4-carbaldehyde

Cat. No.: B137761

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An In-Depth Technical Guide to the Research Applications of **1-Acetylpiridine-4-carbaldehyde**

## Abstract

**1-Acetylpiridine-4-carbaldehyde** is a versatile heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its structure, featuring a piperidine core protected by an acetyl group and functionalized with a reactive aldehyde, makes it an ideal starting point for the synthesis of complex molecular architectures. The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility, metabolic stability, and cell permeability.<sup>[1][2]</sup> This guide provides a comprehensive overview of the core reactivity of **1-Acetylpiridine-4-carbaldehyde** and explores its proven and potential applications in the development of high-value therapeutic agents, with a focus on Central Nervous System (CNS) drugs and kinase inhibitors. Detailed synthetic protocols and conceptual frameworks are provided to empower researchers in drug discovery and development.

## Introduction: The Strategic Value of a Privileged Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast number of clinically approved pharmaceuticals and bioactive natural products.<sup>[2]</sup> Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional scaffold to orient

functional groups for optimal interaction with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, modulating the compound's physicochemical properties.[\[2\]](#)

**1-Acetylpiriperidine-4-carbaldehyde** (or N-acetyl-4-formylpiperidine) capitalizes on this privileged core. The N-acetyl group serves two primary functions: it removes the basicity of the piperidine nitrogen, preventing unwanted side reactions and improving compatibility with various reagents, and it provides a balance of polarity and lipophilicity. The 4-formyl (aldehyde) group is the molecule's synthetic workhorse, a versatile electrophilic handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.

## Physicochemical Properties

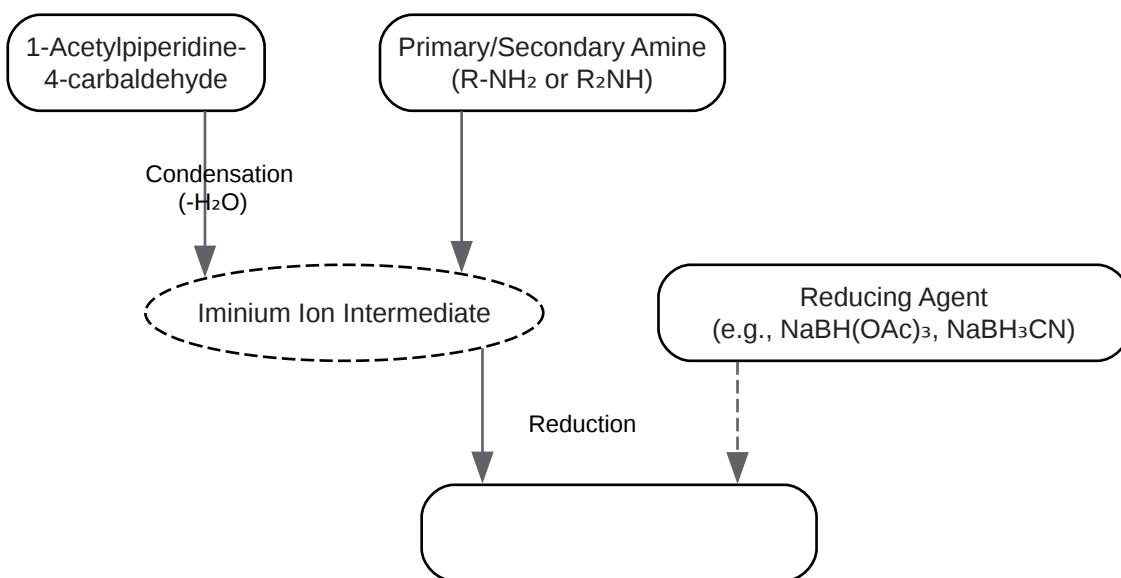
While specific experimental data for the carbaldehyde is sparse, properties can be reliably estimated based on its close analog, 1-Acetylpiriperidine-4-carboxylic acid.

Property	Value (Estimated/Analog Data)	Source
Molecular Formula	C <sub>8</sub> H <sub>13</sub> NO <sub>2</sub>	-
Molecular Weight	155.19 g/mol	-
CAS Number	127435-37-8	-
Appearance	Expected to be a solid or oil	-
Boiling Point	>300 °C (est.)	<a href="#">[3]</a>
Melting Point	180-184 °C (for carboxylic acid analog)	<a href="#">[3]</a> <a href="#">[4]</a>
Solubility	Soluble in organic solvents (MeOH, DCM, THF)	<a href="#">[5]</a> <a href="#">[6]</a>

## Core Reactivity: Reductive Amination as a Gateway to Molecular Diversity

The primary synthetic utility of **1-Acetylpiriperidine-4-carbaldehyde** lies in the reactivity of its aldehyde functional group. Among the many possible transformations, reductive amination stands out as the most powerful and widely used method for generating complex amine derivatives, which are central to a vast number of pharmaceuticals.[6][7]

Reductive amination is a one-pot reaction that converts a carbonyl group into an amine via an intermediate imine or iminium ion.[8] This process is favored for its efficiency, operational simplicity, and the availability of a wide range of low-cost primary and secondary amines as starting materials.[6][9]



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Caption: General workflow for reductive amination.

## Field-Proven Experimental Protocol: One-Pot Reductive Amination

This protocol describes a robust and widely applicable method for coupling **1-Acetylpiriperidine-4-carbaldehyde** with a generic primary amine. The choice of sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>) as the reducing agent is strategic; it is mild enough to not reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion, minimizing side reactions.

Objective: To synthesize N-substituted-4-(aminomethyl)-1-acetylpiriperidine derivatives.

## Materials:

- **1-Acetylpiriperidine-4-carbaldehyde** (1.0 eq)
- Primary or Secondary Amine (1.1 eq)
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) (1.5 eq)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
- Acetic Acid (catalytic, optional)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

## Methodology:

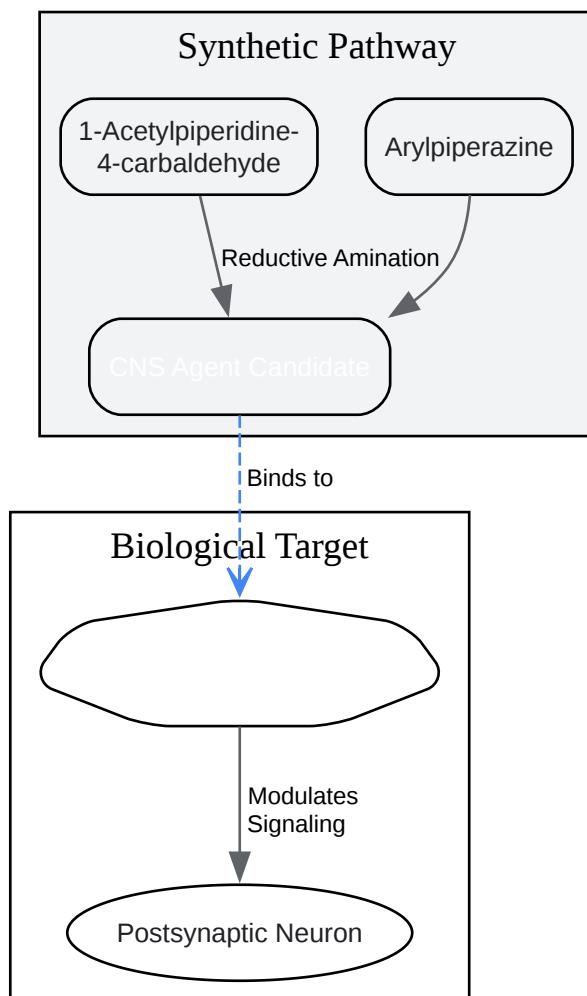
- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add **1-Acetylpiriperidine-4-carbaldehyde** (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
- Amine Addition: Add the desired amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1 eq) to liberate the free amine. Stir the mixture for 20-30 minutes at room temperature. Causality Note: This initial stirring period allows for the formation of the hemiaminal and subsequent iminium ion intermediate, which is the substrate for the reducing agent.
- Reduction Step: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Safety Note: The addition may be slightly exothermic and may cause gas evolution. The reaction is typically stirred at room temperature for 3-12 hours.
- Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.

- Workup: Upon completion, carefully quench the reaction by slow addition of saturated  $\text{NaHCO}_3$  solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
- Extraction: Separate the layers and extract the aqueous layer twice more with DCM.
- Purification: Combine the organic layers, wash with brine, dry over  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
- Characterization: Confirm the structure and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and HRMS.

## Research Application Domain 1: Central Nervous System (CNS) Agents

The piperidine scaffold is a cornerstone in the development of CNS-active drugs due to its ability to cross the blood-brain barrier and interact with various neurological targets.[\[10\]](#) Derivatives of 4-formylpiperidine have been explored for their activity on CNS disorders, including seizures and tremor.

**1-Acetyl** is an excellent precursor for synthesizing ligands for serotonin receptors (e.g.,  $5\text{-HT}_{1\alpha}$ ,  $5\text{-HT}_{2\alpha}$ ), which are key targets in treating depression and anxiety.[\[11\]](#) For example, it can be used to construct long-chain arylpiperazine derivatives, a class of compounds known for their neuropsychopharmacological activity.[\[11\]](#)



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Caption: Synthesis of a CNS agent targeting a serotonin receptor.

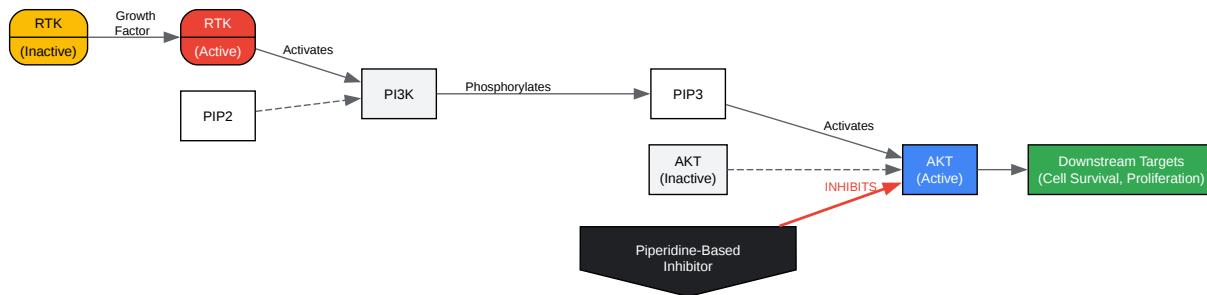
## Research Application Domain 2: Kinase Inhibitors

Protein kinases regulate a majority of cellular pathways, and their dysregulation is a hallmark of diseases like cancer.<sup>[1]</sup> Consequently, kinase inhibitors are a major focus of modern drug discovery. The piperidine ring is frequently incorporated into kinase inhibitors to modulate solubility, engage with the target's active site, and provide vectors for further functionalization.

<sup>[1]</sup>

**1-Acetylpiriperidine-4-carbaldehyde** can serve as a key intermediate for inhibitors of pathways like PI3K/Akt, which is hyperactive in many human tumors.<sup>[1][12]</sup> The piperidine can act as a

central scaffold, with the nitrogen-linked sidechain (installed via reductive amination) targeting the ATP-binding pocket or allosteric sites.



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Caption: Simplified PI3K/Akt signaling pathway and inhibition point.

The synthesis of such inhibitors would involve using reductive amination to append a core heterocyclic motif (e.g., a pyrazolopyrimidine) to the piperidine scaffold, creating a molecule that can effectively occupy the kinase active site.[12]

## Other Potential High-Value Applications

The versatility of this building block extends beyond CNS and kinase targets. The related carboxylic acid is documented as a reactant for synthesizing:

- CCR5 Antagonists: For the treatment of HIV.[4]
- CDK Inhibitors: Targeting the cell cycle for anti-cancer applications.[4]
- Antiproliferative Agents: For general oncology research.[4]

By extension, **1-Acetyl piperidine-4-carbaldehyde** provides a direct route to amine-containing analogs of these compound classes, enabling rapid exploration of structure-activity relationships (SAR).

## Conclusion and Future Outlook

**1-Acetyl** is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery programs. Its utility is rooted in the combination of a privileged piperidine scaffold and a highly versatile aldehyde handle. The robust and predictable nature of its core reaction—reductive amination—allows for the rapid and efficient generation of diverse chemical libraries. Researchers and drug development professionals can leverage this building block to systematically explore chemical space around validated biological targets, from CNS receptors to protein kinases, ultimately shortening the timeline for identifying novel therapeutic candidates. Future research will likely see this compound utilized in the synthesis of even more complex therapeutic modalities, such as chemical probes and targeted protein degraders.

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